N-{1-[1-(2,3-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-2-[4-(propan-2-yl)phenoxy]acetamide N-{1-[1-(2,3-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-2-[4-(propan-2-yl)phenoxy]acetamide
Brand Name: Vulcanchem
CAS No.: 1005974-97-9
VCID: VC11969043
InChI: InChI=1S/C28H29N7O2/c1-17(2)21-9-11-22(12-10-21)37-15-26(36)32-25-13-19(4)33-35(25)28-23-14-31-34(27(23)29-16-30-28)24-8-6-7-18(3)20(24)5/h6-14,16-17H,15H2,1-5H3,(H,32,36)
SMILES: CC1=C(C(=CC=C1)N2C3=C(C=N2)C(=NC=N3)N4C(=CC(=N4)C)NC(=O)COC5=CC=C(C=C5)C(C)C)C
Molecular Formula: C28H29N7O2
Molecular Weight: 495.6 g/mol

N-{1-[1-(2,3-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-2-[4-(propan-2-yl)phenoxy]acetamide

CAS No.: 1005974-97-9

Cat. No.: VC11969043

Molecular Formula: C28H29N7O2

Molecular Weight: 495.6 g/mol

* For research use only. Not for human or veterinary use.

N-{1-[1-(2,3-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-2-[4-(propan-2-yl)phenoxy]acetamide - 1005974-97-9

Specification

CAS No. 1005974-97-9
Molecular Formula C28H29N7O2
Molecular Weight 495.6 g/mol
IUPAC Name N-[2-[1-(2,3-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-5-methylpyrazol-3-yl]-2-(4-propan-2-ylphenoxy)acetamide
Standard InChI InChI=1S/C28H29N7O2/c1-17(2)21-9-11-22(12-10-21)37-15-26(36)32-25-13-19(4)33-35(25)28-23-14-31-34(27(23)29-16-30-28)24-8-6-7-18(3)20(24)5/h6-14,16-17H,15H2,1-5H3,(H,32,36)
Standard InChI Key RNPBXZXIQMEZAD-UHFFFAOYSA-N
SMILES CC1=C(C(=CC=C1)N2C3=C(C=N2)C(=NC=N3)N4C(=CC(=N4)C)NC(=O)COC5=CC=C(C=C5)C(C)C)C
Canonical SMILES CC1=C(C(=CC=C1)N2C3=C(C=N2)C(=NC=N3)N4C(=CC(=N4)C)NC(=O)COC5=CC=C(C=C5)C(C)C)C

Introduction

The compound N-{1-[1-(2,3-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-2-[4-(propan-2-yl)phenoxy]acetamide is a synthetic organic molecule. It belongs to the class of heterocyclic compounds, specifically pyrazolo[3,4-d]pyrimidines, which are known for their diverse biological activities. This compound is structurally characterized by the presence of multiple functional groups and aromatic systems, making it a candidate for pharmaceutical and biochemical research.

Structural Characteristics

PropertyDetails
IUPAC NameN-{1-[1-(2,3-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-2-[4-(propan-2-yl)phenoxy]acetamide
Molecular FormulaC24_{24}H23_{23}N5_{5}O2_{2}
Molecular Weight~425.47 g/mol
Chemical StructureFeatures two pyrazole rings fused with a pyrimidine core and phenoxyacetamide moiety.

The compound includes:

  • A pyrazolo[3,4-d]pyrimidine scaffold.

  • Substituents such as dimethylphenyl and isopropylphenoxy groups.

  • An acetamide linkage contributing to its polarity and potential hydrogen-bonding capability.

Synthesis

The synthesis of this compound involves multi-step reactions starting from commercially available reagents:

  • Formation of the Pyrazolo[3,4-d]pyrimidine Core: This step typically involves cyclization reactions using hydrazines and pyrimidine precursors under controlled conditions.

  • Functionalization: The addition of substituents like dimethylphenyl and phenoxyacetamide groups is achieved through nucleophilic substitution or coupling reactions.

  • Final Assembly: The integration of all components into the final structure is carried out via amide bond formation.

Biological Significance

Compounds with similar structural motifs have been investigated for their pharmacological properties:

  • Enzyme Inhibition: Pyrazolo[3,4-d]pyrimidines are known to inhibit kinases and other enzymes due to their ability to mimic purines in binding pockets.

  • Anti-inflammatory Activity: Molecular docking studies suggest that derivatives may act as inhibitors of enzymes like 5-lipoxygenase (5-LOX), which is involved in inflammatory pathways .

  • Antimicrobial Potential: Related compounds exhibit antibacterial and antifungal activities by disrupting microbial metabolic pathways .

Analytical Characterization

The characterization of this compound can be performed using advanced techniques:

  • NMR Spectroscopy:

    • 1H^1H-NMR reveals chemical shifts corresponding to aromatic protons, methyl groups, and amide hydrogens.

    • 13C^{13}C-NMR confirms the presence of carbon atoms in aromatic rings and functional groups.

  • Mass Spectrometry (MS):

    • Provides molecular ion peaks confirming the molecular weight.

    • Fragmentation patterns help deduce structural details.

  • Infrared (IR) Spectroscopy:

    • Identifies functional groups such as amides (C=O stretch ~1650 cm1^{-1}) and aromatic rings (~1500 cm1^{-1}).

  • X-ray Crystallography:

    • Determines the three-dimensional arrangement of atoms.

Applications and Future Directions

This compound holds promise in several fields:

  • Drug Discovery: Its structural features make it a candidate for designing inhibitors targeting enzymes or receptors in diseases like cancer or inflammation.

  • Material Science: The aromatic systems and functional groups may offer utility in creating advanced materials with specific electronic properties.

  • Further Research Needs:

    • In vitro and in vivo biological assays to evaluate its efficacy and safety.

    • Structure–activity relationship (SAR) studies to optimize its pharmacological profile.

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